molecular formula C17H15N3OS B5549389 N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide

N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide

Cat. No.: B5549389
M. Wt: 309.4 g/mol
InChI Key: XPIKAPWOCLQOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine in ethanol solvent . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a thiazole ring with a phenylacetamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)19-17-20-16(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIKAPWOCLQOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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